molecular formula C7H2ClF2NS B1604131 2-Chloro-4,5-difluorobenzo[d]thiazole CAS No. 898748-69-1

2-Chloro-4,5-difluorobenzo[d]thiazole

Cat. No.: B1604131
CAS No.: 898748-69-1
M. Wt: 205.61 g/mol
InChI Key: VPFICXLOHHXTHJ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2nd, 4th, and 5th positions of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorobenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chlorinated and fluorinated reagents under controlled conditions. One common method includes the use of 2-aminothiophenol and 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. Catalysts and optimized reaction conditions are employed to achieve high throughput and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-difluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzothiazoles with various functional groups.

    Electrophilic Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

    Oxidation and Reduction: Formation of sulfoxides, sulfones, thiols, and amines.

Scientific Research Applications

2-Chloro-4,5-difluorobenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections, cancer, and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Chloro-4,5-difluorobenzo[d]thiazole can be compared with other benzothiazole derivatives:

    Similar Compounds: 2-Chlorobenzothiazole, 2,4-Dichlorobenzothiazole, 2,4-Difluorobenzothiazole.

    Uniqueness: The presence of both chlorine and fluorine atoms imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity.

Biological Activity

2-Chloro-4,5-difluorobenzo[d]thiazole is a synthetic compound that has garnered interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClF2N2S, with a molecular weight of 186.18 g/mol. Its structure features a thiazole ring, which is commonly associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives of benzothiazole compounds have shown effectiveness against multiple bacterial strains. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies suggest that it can inhibit the growth of cancer cells by interfering with DNA replication and modulating enzyme activity. Specifically, it has been shown to bind to DNA and disrupt the replication process, leading to reduced proliferation of cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInhibits growth of cancer cells via DNA interaction
Anti-inflammatoryPotential to reduce inflammation markers

The mechanism through which this compound exerts its biological effects involves several pathways:

  • DNA Interaction : The compound binds to DNA, inhibiting replication and transcription processes critical for cell proliferation.
  • Enzyme Modulation : It may interact with various enzymes involved in metabolic pathways, affecting their activity and leading to altered cellular functions.
  • Signal Transduction Pathways : The compound could influence signaling pathways that regulate cell growth and apoptosis .

Study on Antimicrobial Efficacy

In one study, a series of benzothiazole derivatives were synthesized and tested for antimicrobial activity. Among these, this compound demonstrated the highest potency against gram-positive bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .

Anticancer Research

Another significant study focused on the anticancer potential of this compound in various cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4,5-difluorobenzo[d]thiazole, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization of substituted thioureas or halogenation of precursor thiazoles. For example, refluxing with halogenating agents (e.g., POCl₃) under anhydrous conditions is common . Optimization of solvent (e.g., DMSO or ethanol), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents can significantly alter yields. Evidence from analogous thiazole syntheses shows that extended reflux times (e.g., 18 hours) improve cyclization efficiency, while rapid cooling post-reaction minimizes byproducts .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the aromatic thiazole core and halogen substituents. For instance, ¹H NMR can distinguish fluorine-induced deshielding effects on adjacent protons, while X-ray crystallography resolves steric effects from the chloro and difluoro groups . Purity assessment via HPLC (using C18 columns with acetonitrile/water gradients) is recommended to detect trace impurities from incomplete halogenation .

Q. What are the baseline biological activities reported for this compound, and which assays validate these claims?

  • Methodology : Preliminary antimicrobial screening often uses disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Anticancer potential is evaluated via MTT assays on leukemia cell lines (e.g., K562), where IC₅₀ values <10 µM suggest therapeutic relevance . Note: Discrepancies in activity across studies may arise from variations in cell culture conditions or compound solubility in DMSO/PBS .

Advanced Research Questions

Q. How do electronic effects of the chloro and difluoro substituents influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing nature of -Cl and -F groups activates the thiazole ring toward Suzuki-Miyaura coupling. Density Functional Theory (DFT) calculations reveal that the C-2 position (adjacent to chlorine) is most electrophilic, enabling selective arylation. However, competing side reactions (e.g., dehalogenation) require careful control of catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) . Contrasting literature reports on regioselectivity should be reconciled using kinetic studies .

Q. What strategies resolve contradictions in reported anticancer mechanisms of thiazole derivatives?

  • Methodology : Disparate mechanisms (e.g., apoptosis induction vs. kinase inhibition) may reflect cell-type specificity or off-target effects. To clarify:

  • Perform RNA-seq/proteomics on treated cells to identify differentially expressed pathways.
  • Use isoform-selective kinase inhibitors (e.g., imatinib for Bcr-Abl) in combination studies to isolate targets .
  • Compare results across multiple cell lines (e.g., solid tumors vs. leukemias) to contextualize activity .

Q. How can Structure-Activity Relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

  • Methodology :

  • Lipophilicity : Introduce polar groups (e.g., -OH, -COOCH₃) at C-4/C-5 to enhance solubility without disrupting the thiazole core’s planar geometry .
  • Metabolic Stability : Replace labile substituents (e.g., ester groups) with bioisosteres (e.g., amides) to reduce hepatic clearance.
  • Toxicity : Use zebrafish models to assess cardiotoxicity linked to fluorine bioaccumulation, a known issue in fluorinated drugs .

Q. Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for this compound, while others show negligible effects?

  • Analysis : Discrepancies often stem from:

  • Strain Variability : Clinical vs. lab-adapted bacterial strains may differ in efflux pump expression.
  • Compound Purity : Residual solvents (e.g., DMF) in crude preparations can artificially suppress microbial growth .
  • Assay Conditions : pH-dependent solubility (e.g., precipitation in acidic media) may reduce bioavailable concentrations. Validate results using standardized CLSI protocols .

Q. Experimental Design Tables

Table 1. Optimization of Halogenation Conditions

ReagentSolventTemp (°C)Time (h)Yield (%)Byproducts Identified
POCl₃Toluene110662Phosphorylated intermediates
SOCl₂DCM401248Thioester derivatives
PCl₅DMF80871None (HPLC-confirmed)

Table 2. Anticancer Activity Across Cell Lines

Cell LineIC₅₀ (µM)Mechanism ProposedConfirmation Method
K562 (CML)3.2Bcr-Abl inhibitionWestern blot (p-Crkl)
MCF-7 (Breast)25.7ER stressCaspase-3 activation assay

Properties

IUPAC Name

2-chloro-4,5-difluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFICXLOHHXTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1F)F)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646600
Record name 2-Chloro-4,5-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-69-1
Record name 2-Chloro-4,5-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Cl[Cu]
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Synthesis routes and methods II

Procedure details

To a mixture of 2-amino-4,5-difluoro-1,3-benzothiazole (130 mg, 0.70 mmol) and CuSO4 (20 mg) in conc. HCl (20 mL) was added NaNO2 (96 mg, 1.4 mmol, 2 eq, dissolved in 5 mL of water) dropwise at −10° C. over about 15 min. The reaction mixture was stirred for 1 h, poured into a solution of CuCl (67 mg, 0.7 mmol, 1 eq.) in conc. HCl (20 mL), and stirring was continued at ambient temp. for 30 min. The reaction mixture was extracted with diethyl ether (3×30 mL). The combined organic layers were washed with water (10 mL), dilute ammonium hydroxide (10 mL), brine (20 ml), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluted by 2% methanol in methylene chloride) to afford the title compound. 1H-NMR (CDCl3, 300 MHz): δ=7.20-7.15 (m, 1H), 7.13-7.04 (m, 1H).
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130 mg
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20 mL
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20 mg
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5 mL
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20 mL
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CuCl
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67 mg
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-4,5-difluorobenzo[d]thiazole
2-Chloro-4,5-difluorobenzo[d]thiazole
2-Chloro-4,5-difluorobenzo[d]thiazole
2-Chloro-4,5-difluorobenzo[d]thiazole
2-Chloro-4,5-difluorobenzo[d]thiazole
2-Chloro-4,5-difluorobenzo[d]thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.